Cas no 2168650-06-2 (N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)

N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core substituted with an N-methylamine group at the 4-position and a tetrahydrofuran (oxolane) moiety at the 2-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The pyrrolopyrimidine scaffold is known for its bioactivity, particularly in kinase inhibition, while the oxolane substitution enhances solubility and bioavailability. The compound’s synthetic versatility allows for further functionalization, enabling the development of targeted therapeutics. Its well-defined structure and stability under standard conditions ensure reproducibility in research applications.
N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine structure
2168650-06-2 structure
Product Name:N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS No:2168650-06-2
MF:C11H14N4O
MW:218.255061626434
CID:6463298
PubChem ID:165862636
Update Time:2025-05-24

N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1582106
    • N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
    • 2168650-06-2
    • Inchi: 1S/C11H14N4O/c1-12-9-7-4-5-13-10(7)15-11(14-9)8-3-2-6-16-8/h4-5,8H,2-3,6H2,1H3,(H2,12,13,14,15)
    • InChI Key: VRCHCCPDBPFKTB-UHFFFAOYSA-N
    • SMILES: O1CCCC1C1N=C(C2C=CNC=2N=1)NC

Computed Properties

  • Exact Mass: 218.11676108g/mol
  • Monoisotopic Mass: 218.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 62.8Ų

N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pricemore >>

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N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Related Literature

Additional information on N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Research Brief on N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 2168650-06-2)

N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 2168650-06-2) is a novel small molecule that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its pyrrolo[2,3-d]pyrimidine core and tetrahydrofuran (oxolane) substituent, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related diseases. Recent studies have explored its mechanism of action, pharmacokinetics, and efficacy in preclinical models, positioning it as a candidate for further drug development.

The synthesis and structural characterization of N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been detailed in recent publications, highlighting its unique chemical properties and stability under physiological conditions. Researchers have employed advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure and purity. These studies have laid the groundwork for subsequent investigations into its biological activity and therapeutic potential.

In vitro and in vivo studies have demonstrated that N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits potent inhibitory effects on specific kinases involved in cell proliferation and inflammation. For instance, it has been shown to selectively target the JAK-STAT signaling pathway, which plays a critical role in immune responses and cancer progression. Preliminary data suggest that this compound has a favorable safety profile, with minimal off-target effects, making it a promising candidate for further clinical evaluation.

Recent preclinical trials have further elucidated the pharmacokinetic properties of N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have revealed that the compound has good oral bioavailability and a reasonable half-life, which are essential attributes for a potential therapeutic agent. Additionally, its ability to cross the blood-brain barrier has sparked interest in its potential applications for treating neurological disorders.

Despite these promising findings, challenges remain in the development of N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a drug candidate. Issues such as scalability of synthesis, formulation optimization, and long-term toxicity need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from bench to bedside.

In conclusion, N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 2168650-06-2) represents a promising avenue for drug discovery, with its unique chemical structure and potent biological activity. Continued research and development efforts will be crucial to fully realize its therapeutic potential and address the remaining challenges in its path to clinical application.

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